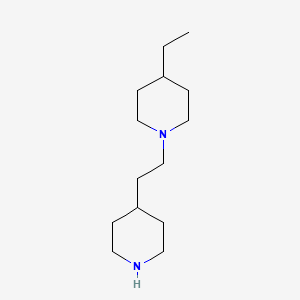

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-ethyl formate piperidine was achieved using piperidine-4-carboxylic acid and ethanol, with an esterification reaction involving thionyl chloride and trimethylchlorosilane, yielding high purity products . Similarly, a three-step synthesis process was developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which included nucleophilic aromatic substitution, hydrogenation, and iodination steps . Additionally, novel piperidine derivatives with anti-acetylcholinesterase activity were synthesized by introducing bulky moieties and substituents to enhance activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione was determined, revealing dihedral angles between the piperidine ring and attached moieties, as well as inter- and intramolecular hydrogen interactions . The structure of (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one was also elucidated, showing dominant intra and intermolecular C—H···O interactions and C—H···π interactions, which were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are crucial for their biological activities. The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involved acylation and nucleophilic substitution reactions to produce aqueous-soluble aldehydes, important intermediates for anticancer drugs . The synthesis of cytotoxic and anticancer agents involved the formation of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols through reactions leading to significant cytotoxicity toward various cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structural features. For instance, the introduction of various N-substituents and moieties on the phenoxy ring affected the affinity and selectivity of halogenated 4-(phenoxymethyl)piperidines for σ-1 receptors, as well as their log P values . The optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating their potential for treating neurological disorders .

Scientific Research Applications

Crystal Structure Analysis

A study on a related compound, 1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, demonstrated its application in crystal structure determination and interaction energy analysis. This research highlights the potential of piperidine derivatives in structural chemistry and molecular docking studies (R. V. et al., 2021).

Anticancer Applications

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their potential as anticancer agents. This work emphasizes the importance of piperidine derivatives in the development of novel anticancer therapies (A. Rehman et al., 2018).

Cytotoxic Agents

A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols revealed their significant cytotoxicity against various cancer cells, highlighting the role of piperidine derivatives in cancer treatment (J. Dimmock et al., 1998).

Neurological Studies

Synthesis of neuroleptic butyrophenones incorporating piperidine derivatives, like 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C]-butyrophenone, was explored for potential use in metabolic studies (I. Nakatsuka et al., 1981).

Acetylcholinesterase Inhibition

Research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds demonstrated their use as acetylcholinesterase inhibitors, which can be applied in treating neurological disorders (H. Sugimoto et al., 1995).

Hydroboration Studies

A study on the hydroboration of various piperideines, including 1,6-dimethyl-3-piperideine, highlighted the significance of piperidine derivatives in organic synthesis (P. Stern et al., 1974).

Molecular Structure and Hydrogen Bonding

The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was studied, focusing on hydrogen bonding and C-H…π interactions, indicating the role of piperidine derivatives in crystallography (I. Khan et al., 2013).

properties

IUPAC Name |

4-ethyl-1-(2-piperidin-4-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNLOYSRYBLXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)CCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649257 |

Source

|

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000958-55-3 |

Source

|

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)